5-NITRO-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-2-CARBOXAMIDE HYDROCHLORIDE
Description
5-Nitro-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}furan-2-carboxamide hydrochloride is a synthetic small molecule characterized by a 5-nitrofuran-2-carboxamide core linked via an ethyl group to a piperazine ring substituted with a thiophene-3-carbonyl moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
5-nitro-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S.ClH/c21-15(13-1-2-14(25-13)20(23)24)17-4-5-18-6-8-19(9-7-18)16(22)12-3-10-26-11-12;/h1-3,10-11H,4-9H2,(H,17,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTAJQMDCYWZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)C3=CSC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Furan-2-Carboxamide Core: This step involves the reaction of furan-2-carboxylic acid with an amine to form the carboxamide.
Introduction of the Nitro Group: Nitration of the furan ring is carried out using a nitrating agent such as nitric acid.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Incorporation of the Thiophene Group: The thiophene-3-carbonyl group is attached via an acylation reaction.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine and thiophene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Key Structural Features :
- 5-Nitrofuran : The nitro group at the 5-position of the furan ring acts as a strong electron-withdrawing group, likely enhancing reactivity and interaction with biological targets such as parasitic enzymes .
- Piperazine-Thiophene Substituent : The piperazine ring, functionalized with a thiophene-3-carbonyl group, may improve lipophilicity and membrane permeability compared to simpler substituents.
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights structural differences between the target compound and key analogs:
Key Observations :
- Bioactivity: Compound 21 and 22a from demonstrate trypanocidal activity, suggesting the nitroheterocyclic core (nitrofuran or nitropyrazole) is critical for antiparasitic action. The target compound’s thiophene-piperazine group may enhance selectivity or potency compared to simpler substituents like cyclohexyl .
- Hydrazone vs. Carboxamide : The hydrazone group in the analog is less stable than the carboxamide in the target compound, which may improve metabolic stability and half-life .
Physicochemical Properties
- Stability : The carboxamide linkage in the target compound is more hydrolytically stable than the hydrazone in ’s analog, which may undergo pH-dependent degradation .
Q & A
Q. What are the recommended synthetic routes for 5-Nitro-N-{2-[4-(Thiophene-3-carbonyl)piperazin-1-yl]ethyl}furan-2-carboxamide hydrochloride?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions:
Piperazine Core Formation : Cyclization of ethylenediamine derivatives with dihaloalkanes under basic conditions to generate the piperazine scaffold .
Thiophene-3-carbonyl Introduction : Acylation of the piperazine nitrogen using thiophene-3-carbonyl chloride in anhydrous conditions (e.g., dichloromethane, triethylamine) .
Furan-2-carboxamide Coupling : Reaction of nitro-furan-2-carboxylic acid with the ethylenediamine-linked piperazine intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Hydrochloride Salt Formation : Precipitation using HCl in a polar solvent (e.g., ethanol) to enhance solubility .
Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid side products.
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 70:30) and UV detection at 254 nm .
- Salt Form Verification :
Q. What structural features contribute to its potential biological activity?
Methodological Answer:
- Nitro Group (NO) : Enhances electron-deficient character, potentially enabling DNA intercalation or enzyme inhibition .
- Piperazine Scaffold : Facilitates solubility and interaction with neurotransmitter receptors (e.g., serotonin/dopamine receptors) .
- Thiophene-Furan Hybrid : May confer antimicrobial activity via disruption of bacterial membrane integrity .
Hypothesis Testing : Compare bioactivity of analogs lacking the nitro group or thiophene moiety to isolate functional contributions.
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and purity?
Methodological Answer:
- Reaction Optimization :
- Temperature Control : Conduct acylation steps at 0–5°C to minimize side reactions .
- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) for furan-2-carboxamide formation .
- Purification Strategies :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for intermediate purification .
- Recrystallization : Refine the hydrochloride salt using methanol/diethyl ether .
Data-Driven Approach : Perform DoE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, reaction time).
Q. How should discrepancies in biological activity data between studies be resolved?
Methodological Answer:
- Assay Standardization :
- Orthogonal Assays :
- Pair cell viability (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm cytotoxicity mechanisms .
- Data Normalization :
Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis :
- Biological Profiling :
- Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
- Computational Modeling :
Q. What methodologies assess the pharmacokinetic properties of this compound?
Methodological Answer:
- In Vitro ADME :
- In Vivo Studies :
- Pharmacokinetic Profiling : Administer IV/PO doses in rodents and measure plasma concentrations over time .
- Tissue Distribution : Use radiolabeled C-compound and autoradiography .
Q. How can target identification studies be designed for this compound?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on a resin and pull down binding proteins from cell lysates .
- CRISPR Screening : Perform genome-wide knockout screens to identify resistance-conferring genes .
- Thermal Proteome Profiling (TPP) : Monitor protein denaturation shifts in response to compound treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
